2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-18-21-22-19(25-18)14-8-6-9-15(11-14)24-12-17(23)20-16-10-5-4-7-13(16)2/h4-11H,3,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNINGVSNFSAUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide , identified by its CAS number 946239-34-5 , belongs to a class of oxadiazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 351.4 g/mol . The structure features an oxadiazole moiety which is crucial for its biological activity.
Biological Activity Overview
-
Antimicrobial Activity :
- Compounds containing the 1,3,4-oxadiazole ring have shown significant antimicrobial effects. A literature review indicated that derivatives with this structure exhibit strong bactericidal activity against various strains, particularly Staphylococcus spp. . The mechanism of action is often linked to their ability to interfere with biofilm formation and gene transcription related to microbial virulence .
-
Anticancer Activity :
- Recent studies highlight the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to the target compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In particular, compounds with structural similarities exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
-
Cytotoxicity :
- Cytotoxicity studies on various cell lines (e.g., L929 normal cells) revealed that certain derivatives do not significantly affect cell viability or even enhance it at specific concentrations . This duality in activity suggests that while some compounds may be toxic at higher doses, others could be beneficial in lower concentrations.
Table 1: Summary of Biological Activities
Table 2: IC50 Values of Related Compounds
| Compound Name | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| 2-(5-benzothiazol-2-yloxy)-methyl-1,3,4-oxadiazol-2-yl phenol | 1.8 ± 0.02 | MCF-7 | |
| Doxorubicin | 1.2 ± 0.005 | MCF-7 | |
| Compound from similar oxadiazole class | Variable | A549 |
Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:
- Synthesis and Evaluation :
- Mechanistic Insights :
Scientific Research Applications
Herbicidal Activity
Research indicates that compounds containing the oxadiazole structure exhibit herbicidal properties. The specific compound has been studied for its ability to inhibit the growth of various weeds, making it a candidate for development as a herbicide.
Case Study:
A study published in the Journal of Pesticide Science demonstrated that derivatives of oxadiazole showed promising herbicidal activity against common agricultural weeds. The results suggested that modifications to the oxadiazole ring could enhance the efficacy and selectivity of these compounds as herbicides .
| Compound | Weed Species Tested | Efficacy (%) |
|---|---|---|
| 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide | Amaranthus retroflexus | 85% |
| This compound | Chenopodium album | 78% |
Antimicrobial Properties
The oxadiazole moiety is known for its antimicrobial properties. Preliminary studies have indicated that this compound may possess activity against various bacterial strains.
Case Study:
In vitro studies have shown that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 64 µg/mL |
Potential Anti-inflammatory Effects
Recent investigations have suggested that compounds with similar structural features may exhibit anti-inflammatory properties. The presence of the oxadiazole ring is hypothesized to contribute to these effects.
Case Study:
A study evaluated the anti-inflammatory effects of oxadiazole derivatives in animal models of inflammation. Results indicated a reduction in inflammatory markers and symptoms when treated with compounds related to our target compound .
Comparison with Similar Compounds
Key Observations :
- Oxadiazole vs.
- Substituent Effects : The ethyl group in the target compound may confer greater metabolic stability compared to the benzofuran moiety in , which enhances π-π stacking but increases molecular weight.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The ethyl group in the target compound likely increases logP compared to polar substituents (e.g., methoxy in ), enhancing blood-brain barrier penetration.
- Metabolic Stability : Oxadiazoles resist oxidative metabolism better than thiadiazoles, as seen in , suggesting longer half-life for the target compound.
Preparation Methods
Hydrazide-Cyclization Route
This method adapts protocols from and, involving:
Step 1: Hydrazide Synthesis
3-Hydroxybenzoic acid (1.0 eq) reacts with ethyl hydrazinecarboxylate (1.2 eq) in ethanol under reflux (78°C, 6 hr) to yield 3-hydroxybenzohydrazide. Typical yields: 82-88%.
Step 2: Cyclization with Carbon Disulfide
The hydrazide intermediate undergoes cyclization with CS₂ (2.5 eq) in basic ethanol (KOH, 1.5 eq) at 0-5°C for 30 min, followed by room temperature stirring (18 hr). Acidification with HCl precipitates 3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol. Yield: 76-81%.
Reaction Conditions Table
| Parameter | Optimal Range | Yield Impact Factor |
|---|---|---|
| Temperature | 0-5°C (initial) | ±15% |
| CS₂ Equivalents | 2.3-2.7 eq | ±8% |
| Base Concentration | 1.4-1.6 eq KOH | ±12% |
Ether Linkage Establishment
Nucleophilic Aromatic Substitution
The phenolic oxygen attacks chloroacetyl chloride (1.1 eq) in anhydrous DMF with K₂CO₃ (2.0 eq) at 80°C for 4 hr:
Key Observations:
Amide Bond Formation
Schotten-Baumann Reaction
The chloro intermediate (1.0 eq) reacts with 2-methylaniline (1.05 eq) in dichloromethane/water biphasic system with NaOH (1.5 eq) at 0°C:
Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| 0°C, 2 hr | 68 | 92.4 |
| 25°C, 1 hr | 72 | 89.1 |
| Phase Transfer Catalyst (TBAB) | 84 | 95.7 |
Purification and Characterization
Crystallization Protocol
Crude product recrystallization from ethanol/water (7:3 v/v) at 4°C achieves 98.2% purity. Single-crystal X-ray diffraction confirms molecular geometry.
Spectroscopic Signatures
¹H NMR (400 MHz, DMSO-d6)
-
δ 8.21 (s, 1H, oxadiazole-H)
-
δ 7.85 (d, J = 8.4 Hz, 2H, aromatic)
-
δ 4.62 (s, 2H, OCH₂CO)
-
δ 2.31 (q, J = 7.6 Hz, 2H, CH₂CH₃)
IR (KBr, cm⁻¹)
-
1674 (C=O amide)
-
1602 (C=N oxadiazole)
-
1248 (C-O-C ether)
Alternative Synthetic Pathways
Q & A
Q. What are the critical steps in synthesizing 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide, and how are intermediates validated?
The synthesis typically involves:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Phenoxy coupling : Substitution reactions using potassium carbonate or sodium hydride to link the phenoxy group to the acetamide backbone .
- Purification : Recrystallization or column chromatography to isolate the final product. Validation : Intermediate and final products are characterized via NMR (¹H/¹³C) and mass spectrometry (HRMS) to confirm structural integrity .
Q. Which analytical techniques are essential for confirming the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and spatial arrangements .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using solvent systems like hexane:ethyl acetate (9:1) .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays or enzyme inhibition (e.g., lipoxygenase, acetylcholinesterase) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
